molecular formula C16H22Mn B6316060 Bis(isopropylcyclopentadienyl)manganese CAS No. 85594-02-1

Bis(isopropylcyclopentadienyl)manganese

Cat. No.: B6316060
CAS No.: 85594-02-1
M. Wt: 269.28 g/mol
InChI Key: CRDYYRDPRXAYHD-UHFFFAOYSA-N
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Description

Bis(isopropylcyclopentadienyl)manganese: is an organometallic compound with the chemical formula C16H22Mn 1,1′-Bis(1-methylethyl)manganocene . This compound is characterized by its dark red to purple liquid appearance and is primarily used as a reagent and catalyst in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods are not extensively documented, the above synthetic routes are typically scaled up for industrial applications, ensuring the availability of this compound for various uses.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(isopropylcyclopentadienyl)manganese can undergo oxidation reactions, where it reacts with oxidizing agents to form manganese oxides.

    Reduction: It can also participate in reduction reactions, where it is reduced to lower oxidation states of manganese.

    Substitution: This compound can undergo substitution reactions, where the isopropylcyclopentadienyl ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents.

    Reducing Agents: Hydrogen gas, sodium borohydride, and other reducing agents.

    Substitution Reagents: Various ligands such as phosphines, amines, and halides.

Major Products:

    Oxidation Products: Manganese oxides.

    Reduction Products: Lower oxidation states of manganese.

    Substitution Products: Compounds with different ligands replacing the isopropylcyclopentadienyl groups.

Scientific Research Applications

Comparison with Similar Compounds

  • Bis(methylcyclopentadienyl)manganese
  • Bis(ethylcyclopentadienyl)manganese
  • Bis(pentamethylcyclopentadienyl)manganese

Comparison:

  • Bis(methylcyclopentadienyl)manganese: This compound has methyl groups instead of isopropyl groups, which can affect its reactivity and stability.
  • Bis(ethylcyclopentadienyl)manganese: The presence of ethyl groups can lead to different steric and electronic effects compared to isopropyl groups.
  • Bis(pentamethylcyclopentadienyl)manganese: The pentamethylcyclopentadienyl ligands provide increased steric bulk, which can influence the compound’s catalytic properties.

Uniqueness: Bis(isopropylcyclopentadienyl)manganese is unique due to the specific steric and electronic effects imparted by the isopropyl groups, which can enhance its catalytic efficiency and stability in certain reactions .

Properties

InChI

InChI=1S/2C8H11.Mn/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDYYRDPRXAYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.[Mn]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Mn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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